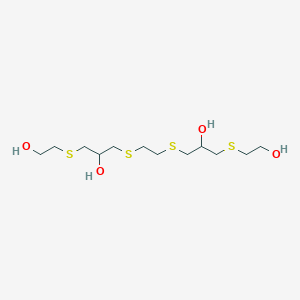
1H-Azepine-2,7-dione, 1-dodecyltetrahydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Azepine-2,7-dione, 1-dodecyltetrahydro- is a heterocyclic compound featuring a seven-membered ring with nitrogen and oxygen atoms. This compound is part of the azepine family, known for its diverse biological activities and applications in various fields, including medicine and industry .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Azepine-2,7-dione, 1-dodecyltetrahydro- typically involves [1,7]-electrocyclization reactions of unsaturated azomethine ylides and azatriene anions . These reactions are attractive due to their simplicity and potential for producing biologically active azepine structures. The reaction conditions often include the use of lithiated allenes or alkynes and isothiocyanates .
Industrial Production Methods: Industrial production methods for this compound are still under development, with ongoing research aimed at optimizing the synthesis process for large-scale production. The focus is on improving yield, purity, and cost-effectiveness .
化学反応の分析
Types of Reactions: 1H-Azepine-2,7-dione, 1-dodecyltetrahydro- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated forms .
科学的研究の応用
1H-Azepine-2,7-dione, 1-dodecyltetrahydro- has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 1H-Azepine-2,7-dione, 1-dodecyltetrahydro- involves its interaction with specific molecular targets and pathways. The compound’s biological effects are mediated through its binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation .
類似化合物との比較
Azepine: A seven-membered heterocycle with nitrogen.
Azepane: A saturated analog of azepine.
Azepinone: A ketone derivative of azepine.
Uniqueness: 1H-Azepine-2,7-dione, 1-dodecyltetrahydro- is unique due to its specific substitution pattern and the presence of both nitrogen and oxygen atoms in the ring.
特性
CAS番号 |
114609-80-2 |
|---|---|
分子式 |
C18H33NO2 |
分子量 |
295.5 g/mol |
IUPAC名 |
1-dodecylazepane-2,7-dione |
InChI |
InChI=1S/C18H33NO2/c1-2-3-4-5-6-7-8-9-10-13-16-19-17(20)14-11-12-15-18(19)21/h2-16H2,1H3 |
InChIキー |
CNNNWFYURNLRDO-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCN1C(=O)CCCCC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


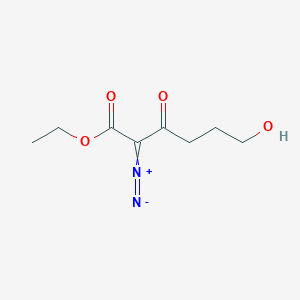
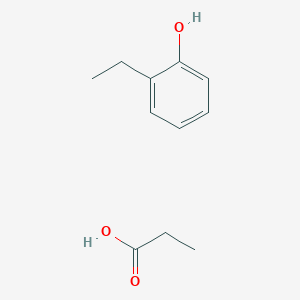

![(2E)-1-(Benzyloxy)-2-[(2,6-dimethylphenyl)imino]-3-ethylpentan-3-ol](/img/structure/B14296951.png)
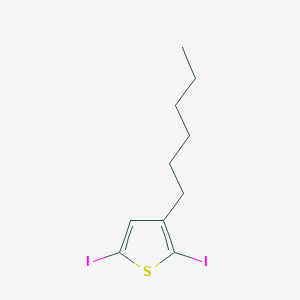

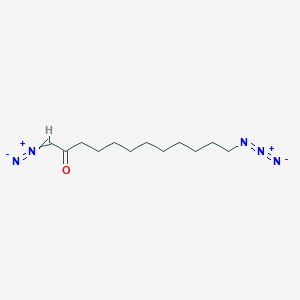


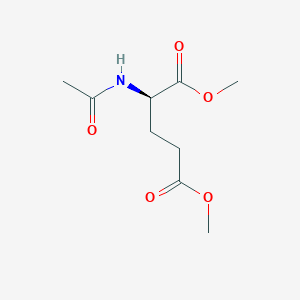
![5-[2-(Dimethylamino)ethyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B14296987.png)
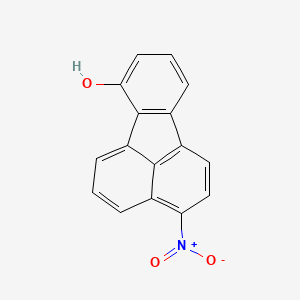
![2,7,7-Trimethyl-7H-furo[2,3-f][1]benzopyran](/img/structure/B14297001.png)
